3-methyl-2-(1H-pyrrol-1-yl)pyridine

Description

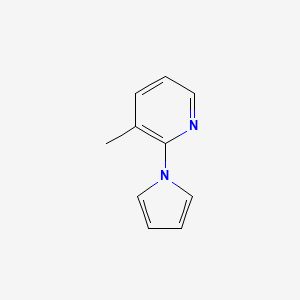

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-2-pyrrol-1-ylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c1-9-5-4-6-11-10(9)12-7-2-3-8-12/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDJXUWKEPRTKTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)N2C=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Synthesis of 3-methyl-2-(1H-pyrrol-1-yl)pyridine

The following technical guide details the synthesis of 3-methyl-2-(1H-pyrrol-1-yl)pyridine , a specific N-heteroaryl pyrrole scaffold. This document is structured for professional chemists, emphasizing mechanistic causality, process robustness, and scalability.

Executive Summary & Retrosynthetic Analysis

Target Molecule: 3-methyl-2-(1H-pyrrol-1-yl)pyridine (C₁₀H₁₀N₂) Core Challenge: The 2-aminopyridine moiety is electron-deficient, reducing the nucleophilicity of the exocyclic amine. Furthermore, the ortho-methyl group at position 3 introduces significant steric strain, impeding the orbital alignment required for cyclization.

Strategic Approach: We will utilize a Modified Clauson-Kaas Synthesis as the primary route. This method constructs the pyrrole ring directly onto the amine using 2,5-dimethoxytetrahydrofuran (2,5-DMTHF). Unlike transition-metal couplings (Ullmann/Buchwald), this route avoids heavy metal contamination, making it superior for early-stage pharmaceutical intermediates.

Retrosynthesis: The C–N bond is not formed via coupling; rather, the pyrrole ring is annealed onto the pyridine amine.

-

Precursors: 2-Amino-3-methylpyridine + 2,5-Dimethoxytetrahydrofuran.

-

Driving Force: Acid-catalyzed condensation followed by aromatization.

Primary Protocol: Modified Clauson-Kaas Cyclocondensation

Mechanistic Rationale

Standard Clauson-Kaas conditions (refluxing acetic acid) often fail with sterically hindered, electron-poor amines like 2-amino-3-methylpyridine, leading to black tar (oligomerization) rather than the product.

The Solution: We employ a Lewis Acid-Assisted Protocol or a Microwave-Accelerated Variant . The protocol below details the optimized thermal method using acetic acid with strict temperature control to balance activation energy against decomposition.

Mechanism:

-

Activation: Acid-catalyzed ring opening of 2,5-DMTHF generates a reactive 1,4-dicarbonyl equivalent (succinaldehyde surrogate).

-

Nucleophilic Attack: The pyridyl amine attacks the electrophilic carbonyl. Note: The 3-methyl group slows this step.

-

Cyclization: Intramolecular attack closes the ring.

-

Aromatization: Elimination of two water molecules drives the equilibrium to the stable aromatic pyrrole.

Experimental Procedure (Bench Scale: 10 mmol)

Reagents:

-

2-Amino-3-methylpyridine (1.08 g, 10 mmol)

-

2,5-Dimethoxytetrahydrofuran (1.32 g, 1.3 mL, 10 mmol)

-

Glacial Acetic Acid (15 mL)

-

Optional Promoter: Phosphorus Pentoxide (P₂O₅) (0.5 equiv) if reaction stalls.

Step-by-Step Protocol:

-

Setup: Equip a 50 mL round-bottom flask (RBF) with a Teflon-coated magnetic stir bar and a reflux condenser. Flush with Nitrogen (N₂).[1]

-

Dissolution: Add 2-amino-3-methylpyridine to Glacial Acetic Acid. Stir until fully dissolved. The solution may warm slightly (exothermic protonation).

-

Addition: Add 2,5-dimethoxytetrahydrofuran in a single portion via syringe.

-

Reaction: Heat the mixture to reflux (118 °C) .

-

Critical Control Point: Monitor by TLC (Eluent: 20% EtOAc/Hexane) every 30 minutes. The starting amine is polar/basic; the product is less polar.

-

Duration: Typically 2–4 hours. If conversion is <50% after 2 hours, add 0.2 equiv of P₂O₅ or transfer to a microwave vial (150 °C, 20 min).

-

-

Workup (Self-Validating):

-

Cool to room temperature.[1]

-

Pour the reaction mixture into 100 mL of ice-cold water.

-

Neutralization: Slowly add solid Na₂CO₃ or saturated NaHCO₃ solution until pH ~8. Caution: Vigorous CO₂ evolution.

-

Extraction: Extract with Dichloromethane (DCM) (3 x 30 mL).

-

Wash: Wash combined organics with Brine (1 x 30 mL) to remove residual acetic acid/water.

-

Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

-

Purification: Flash column chromatography on silica gel.

-

Gradient: 0% → 10% EtOAc in Hexanes.

-

Expectation: The product elutes early due to lack of H-bond donors.

-

Data Summary Table[1]

| Parameter | Specification | Notes |

| Appearance | Pale yellow/tan oil or low-melting solid | Darkens on air exposure (oxidation). |

| Yield | 65 – 82% | Lower yields indicate incomplete cyclization. |

| Rf Value | ~0.6 (20% EtOAc/Hex) | Distinctly higher than starting amine (~0.2). |

| ¹H NMR (CDCl₃) | δ 2.35 (s, 3H, CH₃) | Methyl group shift is diagnostic. |

| ¹H NMR (Pyrrole) | δ 6.3 (t, 2H), 7.1 (t, 2H) | Characteristic A₂B₂ pattern for N-substituted pyrrole. |

Visualization of Workflows

Reaction Pathway & Mechanism

The following diagram illustrates the transformation logic and key intermediates.

Caption: Mechanistic flow of the Clauson-Kaas synthesis highlighting the steric barrier at the nucleophilic attack stage.

Purification Workflow

A decision tree for the workup to ensure high purity.

Caption: Purification logic flow ensuring removal of acetic acid and oligomeric byproducts.

Alternative Route: Copper-Catalyzed C–N Coupling

If the Clauson-Kaas route yields inseparable oligomers, the Ullmann-type coupling is the authoritative alternative. This builds the bond between the rings rather than forming the ring.

-

Substrates: 2-Bromo-3-methylpyridine + Pyrrole.

-

Catalyst System: CuI (10 mol%), trans-N,N'-dimethylcyclohexane-1,2-diamine (20 mol%).

-

Base/Solvent: K₃PO₄ (2.0 equiv) in Toluene at 110 °C.

-

Advantage: Higher functional group tolerance; avoids acidic conditions.

-

Disadvantage: Requires removal of Copper traces (scavengers required for pharma use).

References

-

Clauson-Kaas Reaction Overview

-

Microwave Acceleration

-

Cross-Coupling Alternatives

Sources

- 1. orgsyn.org [orgsyn.org]

- 2. BJOC - Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach [beilstein-journals.org]

- 3. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. arkat-usa.org [arkat-usa.org]

- 5. Pyrrole synthesis [organic-chemistry.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

3-methyl-2-(1H-pyrrol-1-yl)pyridine chemical properties

Topic: 3-Methyl-2-(1H-pyrrol-1-yl)pyridine Chemical Properties Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Steric Control in N-Heterobiaryl Ligand Design

Executive Summary

3-Methyl-2-(1H-pyrrol-1-yl)pyridine (C₁₀H₁₀N₂) represents a specialized class of N-heterobiaryls where the orthogonal arrangement of the two aromatic rings—induced by the steric bulk of the 3-methyl group—dictates its chemical behavior. Unlike its planar analog, 2-(1H-pyrrol-1-yl)pyridine, this molecule exhibits restricted rotation (atropisomerism potential) and electronic decoupling between the π-systems.

This guide details the synthesis, structural dynamics, and reactivity profile of 3-methyl-2-(1H-pyrrol-1-yl)pyridine, emphasizing its utility as a monodentate directing group in transition-metal-catalyzed C–H activation and as a sterically demanding ligand in coordination chemistry.

Chemical Identity & Physical Properties

| Property | Data / Description |

| IUPAC Name | 3-Methyl-2-(1H-pyrrol-1-yl)pyridine |

| Molecular Formula | C₁₀H₁₀N₂ |

| Molecular Weight | 158.20 g/mol |

| CAS Number | Precursor Reference:[1] 1603-40-3 (2-Amino-3-methylpyridine) |

| Physical State | Viscous oil or low-melting solid (depending on purity) |

| Solubility | Soluble in DCM, CHCl₃, DMSO, MeOH; Low solubility in water |

| pKa (Predicted) | ~3.5–4.5 (Pyridine N); Pyrrole N is non-basic |

| Key Feature | Orthogonal Twist: Dihedral angle ~60–90° between rings |

Structural Analysis: The "Orthogonal Twist"

The defining feature of this molecule is the steric clash between the C3-methyl group on the pyridine ring and the C2/C5-hydrogens of the pyrrole ring.

-

Planar Conformation (High Energy): Severe steric repulsion.

-

Twisted Conformation (Ground State): The rings rotate to minimize clash, resulting in a dihedral angle typically exceeding 60°.

-

Electronic Consequence: The lone pair on the pyrrole nitrogen is not fully conjugated with the pyridine π-system. This makes the pyridine nitrogen more basic than in planar analogs (less electron withdrawal from the pyrrole) but sterically shielded.

Synthesis & Manufacturing Protocols

The most robust route to 3-methyl-2-(1H-pyrrol-1-yl)pyridine is the Clauson-Kaas Reaction . This method avoids the harsh conditions of metal-catalyzed cross-coupling and utilizes the readily available 2-amino-3-methylpyridine.

Method A: Modified Clauson-Kaas Condensation

-

Principle: Condensation of a primary amine with a 1,4-dicarbonyl equivalent (2,5-dimethoxytetrahydrofuran) under acidic conditions.

-

Reaction Type: Paal-Knorr Pyrrole Synthesis variant.

Step-by-Step Protocol

-

Reagents:

-

2-Amino-3-methylpyridine (1.0 eq)

-

2,5-Dimethoxytetrahydrofuran (1.1 eq)

-

Glacial Acetic Acid (Solvent/Catalyst)

-

-

Procedure:

-

Dissolve 2-amino-3-methylpyridine in glacial acetic acid (approx. 5 mL per mmol).

-

Add 2,5-dimethoxytetrahydrofuran dropwise at room temperature.

-

Critical Step: Heat the mixture to reflux (118 °C) for 2–4 hours. The solution will darken (brown/black) as the pyrrole forms.

-

Monitoring: Monitor via TLC (SiO₂, 20% EtOAc/Hexanes). The starting amine spot (polar) will disappear, replaced by a less polar, UV-active product spot.

-

-

Workup:

-

Cool to room temperature.[2]

-

Pour into ice-water and neutralize with saturated NaHCO₃ or NaOH (aq) to pH > 8.

-

Extract with Dichloromethane (DCM) (3x).

-

Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

-

Purification:

-

Flash Column Chromatography: Elute with 5–10% EtOAc in Hexanes.

-

Yield Expectation: 65–80%.

-

Synthesis Workflow Diagram

Figure 1: Clauson-Kaas synthesis pathway demonstrating the condensation and cyclization steps.

Chemical Reactivity & Applications[3][4]

C–H Activation Directing Group

The 3-methyl-2-(1H-pyrrol-1-yl)pyridine scaffold is a superior monodentate directing group compared to its unmethylated parent.

-

Mechanism: The pyridine nitrogen coordinates to the metal center (e.g., Pd(II)).

-

Selectivity: In unhindered systems (no 3-methyl), the directing group can adopt a planar conformation, sometimes leading to bis-coordination or "sandwich" complexes that shut down catalysis.

-

The 3-Methyl Advantage: The steric twist prevents the formation of stable bis-ligated complexes, keeping the metal center open for substrate binding and C–H activation.

Electrophilic Aromatic Substitution (EAS)

The molecule contains two distinct aromatic systems with opposing electronic demands:

-

Pyrrole Ring (Electron-Rich): Highly reactive toward electrophiles (

). Substitution occurs preferentially at the C2'/C5' positions (alpha to nitrogen). -

Pyridine Ring (Electron-Poor): Deactivated. The 3-methyl group provides weak activation, but the ring generally resists EAS unless activated as an N-oxide.

Reactivity Logic Diagram

Figure 2: Reactivity map highlighting the distinct zones of chemical activity.

Safety & Handling Protocols

-

Hazard Identification:

-

Skin/Eye Irritant: Treat as a standard irritant (H315, H319).

-

Toxicity: Aminopyridine derivatives can be toxic if ingested or absorbed. Handle in a fume hood.

-

-

Storage:

-

Store under inert atmosphere (Nitrogen/Argon) at 2–8 °C.

-

Pyrrole rings can be sensitive to oxidation (darkening) over time upon air exposure.

-

References

- Clauson-Kaas, N., & Timbek, F. (1947). The preparation of pyrroles from furans. Acta Chemica Scandinavica, 1, 619.

- Gilchrist, T. L. (1997). Heterocyclic Chemistry. 3rd Ed. Addison Wesley Longman. (General reactivity of N-substituted pyrroles).

- Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles. Wiley-VCH. (Structural properties of sterically crowded heterocycles).

-

PubChem Compound Summary. 2-(1H-pyrrol-1-yl)pyridine (Parent Structure).Link

-

Sigma-Aldrich (Merck). 2-Amino-3-methylpyridine (Precursor).Link

Sources

Spectroscopic Data for 3-methyl-2-(1H-pyrrol-1-yl)pyridine: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic data for the novel heterocyclic compound, 3-methyl-2-(1H-pyrrol-1-yl)pyridine. In the absence of published experimental spectra, this document serves as a foundational reference for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of this molecule. By leveraging established principles of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy, we present a detailed analysis of the anticipated spectral features. This guide is designed to aid in the structural verification, purity assessment, and methodological development for the analysis of 3-methyl-2-(1H-pyrrol-1-yl)pyridine.

Introduction

3-methyl-2-(1H-pyrrol-1-yl)pyridine is a unique heterocyclic compound featuring a pyridine ring substituted with a methyl group at the 3-position and a pyrrole ring at the 2-position. This substitution pattern is of significant interest in medicinal chemistry and materials science, as the combination of these two aromatic systems can impart novel electronic and steric properties. The pyrrole moiety, a five-membered aromatic heterocycle, is a common scaffold in numerous biologically active compounds. Its linkage to a substituted pyridine core suggests potential applications as a ligand in catalysis or as a building block for complex pharmaceutical agents.

Accurate structural elucidation is paramount in the development of new chemical entities. Spectroscopic techniques are the cornerstone of this process, providing a detailed fingerprint of a molecule's atomic arrangement and bonding. This guide will provide a detailed, predictive analysis of the ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy data for 3-methyl-2-(1H-pyrrol-1-yl)pyridine.

Molecular Structure and Numbering

For clarity, the IUPAC numbering system for the pyridine and pyrrole rings is used throughout this document. The pyridine ring is numbered starting from the nitrogen atom as 1, and the pyrrole ring is also numbered with the nitrogen as 1.

Caption: Molecular structure and atom numbering of 3-methyl-2-(1H-pyrrol-1-yl)pyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. The predicted ¹H and ¹³C NMR spectra are based on the analysis of substituent effects on the pyridine and pyrrole rings.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The ¹H NMR spectrum is expected to show distinct signals for the protons on both the pyridine and pyrrole rings, as well as the methyl group. The chemical shifts are influenced by the electron-donating methyl group and the electron-withdrawing nature of the nitrogen atoms, as well as the anisotropic effects of the aromatic rings.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-6 | 8.3 - 8.5 | dd | ~4.8, 1.8 | 1H |

| H-4 | 7.6 - 7.8 | dd | ~7.5, 4.8 | 1H |

| H-5 | 7.1 - 7.3 | t | ~7.5 | 1H |

| H-2', H-5' (pyrrole) | 6.8 - 7.0 | t | ~2.2 | 2H |

| H-3', H-4' (pyrrole) | 6.2 - 6.4 | t | ~2.2 | 2H |

| -CH₃ | 2.3 - 2.5 | s | - | 3H |

Justification of Predictions:

-

Pyridine Protons: The protons on the pyridine ring (H-4, H-5, H-6) are expected to be in the aromatic region. H-6, being ortho to the nitrogen, will be the most deshielded. The pyrrol-1-yl group at the C2 position will influence the electronic environment, and its orientation relative to the pyridine ring will affect the precise chemical shifts.

-

Pyrrole Protons: The protons on the pyrrole ring are expected to appear as two triplets, characteristic of an N-substituted pyrrole. The α-protons (H-2', H-5') will be slightly downfield from the β-protons (H-3', H-4').

-

Methyl Protons: The methyl group at C-3 will appear as a singlet in the upfield region of the aromatic spectrum.

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts are predicted based on additive models and comparison with similar structures.[1][2]

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 150 - 153 |

| C-6 | 148 - 150 |

| C-4 | 135 - 138 |

| C-3 | 130 - 133 |

| C-5 | 122 - 125 |

| C-2', C-5' (pyrrole) | 120 - 123 |

| C-3', C-4' (pyrrole) | 110 - 113 |

| -CH₃ | 18 - 22 |

Justification of Predictions:

-

Pyridine Carbons: The carbons of the pyridine ring will have characteristic chemical shifts, with C-2 and C-6 being the most downfield due to their proximity to the nitrogen atom. The pyrrol-1-yl substituent at C-2 will have a significant electronic effect.

-

Pyrrole Carbons: The carbons of the pyrrole ring will appear in the typical range for N-substituted pyrroles, with the α-carbons (C-2', C-5') downfield from the β-carbons (C-3', C-4').[3]

-

Methyl Carbon: The methyl carbon will give a signal in the aliphatic region.

Experimental Protocol for NMR Data Acquisition

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Materials:

-

3-methyl-2-(1H-pyrrol-1-yl)pyridine sample (5-10 mg)

-

Deuterated chloroform (CDCl₃)

-

NMR tubes (5 mm)

-

NMR spectrometer (e.g., 500 MHz)

Procedure:

-

Dissolve approximately 5 mg of the sample in 0.6 mL of CDCl₃ in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

-

Insert the NMR tube into the spectrometer.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire a ¹H NMR spectrum using a standard pulse sequence.

-

Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

Process the data (Fourier transform, phase correction, baseline correction, and integration).

-

Reference the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

Predicted Mass Spectrum (Electron Ionization - EI)

-

Molecular Ion (M⁺): The molecular formula of 3-methyl-2-(1H-pyrrol-1-yl)pyridine is C₁₀H₁₀N₂. The calculated molecular weight is approximately 158.20 g/mol . A prominent molecular ion peak is expected at m/z = 158.

-

Key Fragmentation Pathways:

-

Loss of a methyl radical (-•CH₃): A significant peak is expected at m/z = 143, corresponding to the [M - 15]⁺ ion.

-

Loss of HCN from the pyridine ring: A peak at m/z = 131 ([M - 27]⁺) may be observed.

-

Fragmentation of the pyrrole ring: Cleavage of the pyrrole ring can lead to various smaller fragments.

-

Formation of a pyridinium-like cation: Cleavage of the C-N bond between the rings could lead to a fragment at m/z = 92, corresponding to the 3-methyl-2-pyridinyl cation.

-

Caption: Predicted key fragmentation pathways for 3-methyl-2-(1H-pyrrol-1-yl)pyridine in EI-MS.

Experimental Protocol for Mass Spectrometry Data Acquisition

Objective: To determine the molecular weight and fragmentation pattern.

Materials:

-

3-methyl-2-(1H-pyrrol-1-yl)pyridine sample

-

Volatile solvent (e.g., methanol or dichloromethane)

-

Mass spectrometer with an EI source

Procedure:

-

Prepare a dilute solution of the sample in a volatile solvent.

-

Introduce the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph inlet.

-

Acquire the mass spectrum in the EI mode, typically at 70 eV.

-

Analyze the resulting spectrum for the molecular ion peak and characteristic fragment ions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3000 | C-H stretching | Aromatic (Pyridine and Pyrrole) |

| 2980 - 2850 | C-H stretching | Aliphatic (-CH₃) |

| 1600 - 1450 | C=C and C=N stretching | Aromatic rings |

| 1400 - 1300 | C-N stretching | Aryl-N |

| 750 - 700 | C-H out-of-plane bending | Aromatic |

Justification of Predictions:

-

Aromatic C-H Stretching: The C-H bonds on both the pyridine and pyrrole rings will show characteristic stretching vibrations above 3000 cm⁻¹.[4]

-

Aliphatic C-H Stretching: The methyl group will exhibit C-H stretching vibrations just below 3000 cm⁻¹.

-

Ring Stretching: The C=C and C=N bonds within the aromatic rings will give rise to a series of sharp absorption bands in the 1600-1450 cm⁻¹ region.[4]

-

C-N Stretching: The stretching vibration of the C-N bond connecting the two rings is expected in the 1400-1300 cm⁻¹ range.

-

Out-of-Plane Bending: The pattern of C-H out-of-plane bending vibrations in the fingerprint region (below 900 cm⁻¹) can provide information about the substitution pattern of the pyridine ring.

Experimental Protocol for IR Data Acquisition

Objective: To identify the functional groups present in the molecule.

Materials:

-

3-methyl-2-(1H-pyrrol-1-yl)pyridine sample

-

FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory or KBr pellet press

Procedure (using ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.

-

Clean the ATR crystal thoroughly after the measurement.

Conclusion

This technical guide provides a detailed prediction of the key spectroscopic data for 3-methyl-2-(1H-pyrrol-1-yl)pyridine. The predicted ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy data, along with the outlined experimental protocols, offer a solid foundation for researchers working with this compound. It is anticipated that this guide will facilitate the unambiguous identification and characterization of 3-methyl-2-(1H-pyrrol-1-yl)pyridine in various research and development settings. The provided predictions should be confirmed by experimental data once the compound is synthesized.

References

-

Stenutz, R. (n.d.). NMR chemical shift prediction of pyridines. Retrieved from [Link]

- Klein-peter, E., & Wähling, M. (2000). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 40(3), 709–716.

-

ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

-

Mestrelab Research. (n.d.). NMR Predict. Retrieved from [Link]

-

Patiny, L. (n.d.). Simulate and predict NMR spectra. Retrieved from [Link]

-

PubChem. (n.d.). 3-Methylpyridine. Retrieved from [Link]

-

NIST. (n.d.). 3-Methylpyridine. In NIST Chemistry WebBook. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-Methylpyridine. Retrieved from [Link]

-

PubChem. (n.d.). N-Phenylpyrrole. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

Sources

1H NMR analysis of 3-methyl-2-(1H-pyrrol-1-yl)pyridine

An In-depth Technical Guide to the ¹H NMR Analysis of 3-methyl-2-(1H-pyrrol-1-yl)pyridine

Foreword: The Imperative of Structural Certainty

In the landscape of modern drug discovery and materials science, the unambiguous determination of molecular structure is the bedrock upon which all subsequent research is built. For novel heterocyclic entities such as 3-methyl-2-(1H-pyrrol-1-yl)pyridine, a compound featuring two distinct aromatic systems, ¹H Nuclear Magnetic Resonance (NMR) spectroscopy stands as the primary analytical tool for structural verification.[1][2] This guide provides a comprehensive, field-tested methodology for the complete ¹H NMR analysis of this molecule, moving from foundational principles to advanced spectral interpretation. It is designed not as a rigid protocol, but as a strategic framework to empower researchers to confidently elucidate and validate this and structurally related compounds.

Molecular Architecture and Proton Environments

The first step in any NMR analysis is a thorough understanding of the molecule's topology. 3-methyl-2-(1H-pyrrol-1-yl)pyridine is composed of a pyridine ring substituted at the 2-position with a pyrrole ring and at the 3-position with a methyl group. This arrangement gives rise to seven unique proton environments, each with a distinct electronic character that will govern its resonance frequency (chemical shift) in the NMR spectrum.

The nitrogen atom in the pyridine ring is electron-withdrawing, which significantly deshields the adjacent protons.[3] Conversely, the pyrrole ring is an electron-rich aromatic system. The interplay of these electronic effects, combined with through-bond and through-space interactions, results in a well-resolved and highly informative spectrum.

Caption: Labeled proton environments in 3-methyl-2-(1H-pyrrol-1-yl)pyridine.

Predictive Spectral Analysis: Chemical Shift, Multiplicity, and Integration

A predictive analysis based on established principles of NMR spectroscopy allows for a targeted and efficient interpretation of the experimental data.[4][5] The key parameters are chemical shift (δ), which indicates the electronic environment; integration, which reveals the relative number of protons; and multiplicity, which provides information about neighboring protons.[2]

Causality of Chemical Shifts

-

Pyridine Ring Protons (H4, H5, H6): These protons are located in the most deshielded region of the spectrum. The electron-withdrawing nitrogen atom and the aromatic ring current reduce the electron density around these protons, shifting their signals downfield.[6][7] The H6 proton, being ortho to the nitrogen, is expected to be the most downfield of the three.[3]

-

Pyrrole Ring Protons (H2'/H5', H3'/H4'): The pyrrole ring is an electron-rich π-system. The protons attached to it are more shielded than those on the pyridine ring. Due to the ring's symmetry, the protons at the 2' and 5' positions (α to the nitrogen) are chemically equivalent, as are the protons at the 3' and 4' positions (β to the nitrogen). They will appear as two distinct signals.[6][8]

-

Methyl Protons (CH₃): These aliphatic protons are the most shielded in the molecule and will therefore appear at the most upfield (lowest ppm) position.

Spin-Spin Coupling and Multiplicity

The splitting of a proton's signal into multiple peaks (multiplicity) is caused by the influence of non-equivalent protons on adjacent carbons, a phenomenon known as spin-spin coupling.[9] The number of peaks is determined by the n+1 rule , where 'n' is the number of adjacent, non-equivalent protons.[4] The distance between these peaks is the coupling constant (J), measured in Hertz (Hz).

-

H6: Will be coupled to H5 (ortho coupling, ³J ≈ 4-6 Hz) and H4 (meta coupling, ⁴J ≈ 1-3 Hz), likely appearing as a doublet of doublets (dd).

-

H5: Will be coupled to H6 (ortho coupling, ³J ≈ 4-6 Hz) and H4 (ortho coupling, ³J ≈ 7-9 Hz), appearing as a doublet of doublets (dd).

-

H4: Will be coupled to H5 (ortho coupling, ³J ≈ 7-9 Hz) and H6 (meta coupling, ⁴J ≈ 1-3 Hz), also appearing as a doublet of doublets (dd).

-

H2'/H5' & H3'/H4': These protons will couple with each other. Given the symmetry, the protons at the 2' and 5' positions will couple with the protons at the 3' and 4' positions, resulting in two multiplets, which often approximate triplets.

-

CH₃: With no adjacent protons, this signal will be an unsplit singlet.

Predicted Data Summary

The expected ¹H NMR data are summarized below. Note that exact chemical shifts are solvent-dependent.[10]

| Proton Label | Integration | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) |

| H6 | 1H | 8.3 - 8.6 | Doublet of doublets (dd) | ³J ≈ 4-6, ⁴J ≈ 1-3 |

| H5 | 1H | 7.6 - 7.9 | Doublet of doublets (dd) | ³J ≈ 7-9, ³J ≈ 4-6 |

| H4 | 1H | 7.2 - 7.4 | Doublet of doublets (dd) | ³J ≈ 7-9, ⁴J ≈ 1-3 |

| H2'/H5' | 2H | 6.8 - 7.1 | Multiplet (t-like) | ³J ≈ 2-3 |

| H3'/H4' | 2H | 6.2 - 6.4 | Multiplet (t-like) | ³J ≈ 2-3 |

| CH₃ | 3H | 2.2 - 2.5 | Singlet (s) | N/A |

Self-Validating Experimental Protocol

To ensure spectral quality and reproducibility, a rigorous and self-validating experimental protocol is essential. The causality behind each step is explained to instill best practices.

Caption: Standard workflow for NMR sample preparation and data acquisition.

Part A: Detailed Sample Preparation

-

Solvent Selection: Choose a deuterated solvent in which the analyte is fully soluble. Chloroform-d (CDCl₃) is an excellent first choice for many organic molecules. The deuterium signal is used by the spectrometer to "lock" onto a stable magnetic field frequency.

-

Sample Concentration: Weigh approximately 5-10 mg of the purified compound.[11][12] While more sample increases signal-to-noise, excessively high concentrations can lead to line broadening and difficulty in shimming the magnetic field to homogeneity.[11][13]

-

Dissolution: Dissolve the sample in 0.6-0.7 mL of the deuterated solvent in a small, clean vial before transferring it to the NMR tube.[12][14] This ensures complete dissolution.

-

Filtration: The solution MUST be free of any particulate matter.[14] Filter the sample through a small plug of glass wool packed into a Pasteur pipette directly into a high-quality, clean NMR tube.[12] Solid particles disrupt the magnetic field homogeneity, severely degrading spectral resolution.[11]

-

Internal Standard: Tetramethylsilane (TMS) is often used as an internal reference, with its signal defined as 0.0 ppm.[5][12] Modern spectrometers can also reference the residual solvent peak, making TMS addition optional but good practice for precise comparisons.

-

Tube Handling: Use clean, high-quality NMR tubes rated for the spectrometer's field strength.[11][14] Ensure the sample height is appropriate for the instrument's detection coil, typically around 4-5 cm.[11] Cap and label the tube clearly.

Part B: Data Acquisition and Processing

-

Instrument Setup: After inserting the sample, the instrument performs three crucial steps: locking onto the deuterium frequency of the solvent, tuning the probe to the correct radiofrequency, and shimming to optimize the magnetic field homogeneity.

-

Acquisition: A standard one-pulse ¹H acquisition sequence is typically sufficient. The number of scans can be increased for dilute samples to improve the signal-to-noise ratio.

-

Processing: The raw data (Free Induction Decay) is converted into a spectrum via a Fourier Transform (FT). The spectrum is then manually phase-corrected and baseline-corrected to ensure accurate integrations.

-

Analysis: Calibrate the spectrum by setting the reference peak (TMS or residual solvent) to its known chemical shift. Integrate all signals and analyze their multiplicity and coupling constants.

Conclusion: From Spectrum to Structure

References

- University of California, Riverside. (n.d.). NMR Sample Preparation.

- Michigan State University. (n.d.). Sample Preparation - Max T. Rogers NMR.

- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.

- JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind.

- Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility.

- SlideShare. (n.d.). 1H NMR Spectroscopy.

- Abraham, R. J., et al. (n.d.). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry.

- ACD/Labs. (2025, August 21). 1H–1H Coupling in Proton NMR.

- Chemistry Steps. (2020, January 31). NMR spectroscopy - An Easy Introduction.

- Polish Academy of Sciences. (n.d.). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides.

- Royal Society of Chemistry. (n.d.). Pyridine-induced shifts in the 1H nuclear magnetic resonance spectra of 20-hydroxypregnane derivatives. Journal of the Chemical Society, Perkin Transactions 1.

- Wiley-VCH. (n.d.). 1H NMR Spectroscopy.

- Modgraph Consultants Ltd. (n.d.). 1H chemical shifts in NMR, part 18. Ring currents and π-electron effects in hetero-aromatics.

- ChemicalBook. (n.d.). Pyridine(110-86-1) 1H NMR spectrum.

- Conduct Science. (2020, January 18). 1H Nuclear Magnetic Resonance (NMR) Chemical shifts.

- ResearchGate. (n.d.). ¹H NMR spectra of 1H‐pyrrole (1) in different solvents.

- Vedantu. (n.d.). NMR Spectroscopy: Principles, Types & Applications Explained.

- Taylor & Francis Online. (2006, September 23). 1H NMR Spectra of Substituted Aminopyridines. Spectroscopy Letters.

- Organic Chemistry Data. (n.d.). 1H NMR Coupling Constants.

- Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Coupling Constants.

- University of Wisconsin. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.

- University of California, San Diego. (n.d.). COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS.

- Preprints.org. (2023, December 6). A New, Rapid, Colorimetric Chemodosimeter, 4(pyrrol-1-Yl)pyridine, for Nitrite Detection in Aqueous Solution.

Sources

- 1. 1H NMR Spectroscopy | PPTX [slideshare.net]

- 2. NMR Spectroscopy: Principles, Types & Applications Explained [vedantu.com]

- 3. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 4. NMR spectroscopy - An Easy Introduction - Chemistry Steps [chemistrysteps.com]

- 5. kud.ac.in [kud.ac.in]

- 6. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. modgraph.co.uk [modgraph.co.uk]

- 8. researchgate.net [researchgate.net]

- 9. acdlabs.com [acdlabs.com]

- 10. Pyridine-induced shifts in the 1H nuclear magnetic resonance spectra of 20-hydroxypregnane derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 11. Sample Preparation - Max T. Rogers NMR [nmr.natsci.msu.edu]

- 12. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 13. ou.edu [ou.edu]

- 14. organomation.com [organomation.com]

C NMR Characterization of 3-methyl-2-(1H-pyrrol-1-yl)pyridine: A Structural Analysis Guide

Topic:

Executive Summary & Molecular Context

The characterization of 3-methyl-2-(1H-pyrrol-1-yl)pyridine presents a unique challenge in heterocyclic NMR spectroscopy. This molecule features an electron-deficient pyridine ring coupled to an electron-rich pyrrole ring via a C-N bond, further perturbed by a sterically demanding methyl group at the 3-position.

Unlike planar biaryl systems, the ortho-methyl group introduces significant steric strain, forcing the pyrrole and pyridine rings to adopt a twisted, non-planar conformation. This "atropisomeric-like" twist disrupts

Key Structural Features[1][2]

-

Pyridine Core:

-deficient, exhibiting low-field (deshielded) aromatic signals. -

Pyrrole Substituent:

-excessive, N-linked at Pyridine-C2. -

3-Methyl Group: Provides a diagnostic aliphatic signal and induces the critical steric twist.

Experimental Protocol: Data Acquisition

To ensure reproducibility and high-resolution data, the following acquisition parameters are recommended.

Sample Preparation[1][3][4]

-

Solvent: Chloroform-

( -

Concentration: 15–25 mg in 0.6 mL solvent (approx. 0.1 M) for optimal S/N ratio in

C experiments. -

Reference: Tetramethylsilane (TMS,

0.00 ppm) or residual solvent peak (

Instrument Parameters (400 MHz equivalent)

-

Pulse Sequence: zgpg30 (Power-gated proton decoupling).

-

Spectral Width: 240 ppm (to capture range from -10 to 230 ppm).

-

Relaxation Delay (D1): 2.0 seconds (Standard); increase to 5.0s if quaternary carbons (C2, C3) show poor intensity.

-

Scans (NS): Minimum 1024 scans for adequate signal-to-noise on quaternary carbons.

-

Temperature: 298 K (25°C).

Assignment Logic & Mechanistic Analysis

The assignment strategy relies on dissecting the molecule into three distinct zones based on electronic density and substituent effects.

Zone 1: The Aliphatic Region (High Field)

-

Signal: Methyl Carbon (

). -

Predicted Shift:

17.0 – 20.0 ppm. -

Mechanism: Typical benzylic-like position on a heteroaromatic ring. It is shielded relative to methoxy groups but deshielded relative to pure alkyl chains.

Zone 2: The Pyrrole Ring (Electron-Rich Aromatic)

Pyrrole is a

-

-Carbons (C3', C4'): These are the most shielded aromatic carbons due to high electron density.

-

Predicted Shift:

109.0 – 111.0 ppm.

-

-

-Carbons (C2', C5'): Attached to the nitrogen, these are deshielded relative to the

-

Predicted Shift:

120.0 – 123.0 ppm. -

Note: In the 3-methyl derivative, the twist reduces the paramagnetic deshielding current from the pyridine ring, potentially shifting these slightly upfield compared to the planar analog.

-

Zone 3: The Pyridine Ring (Electron-Deficient Aromatic)

The pyridine ring carbons appear downfield.[1][2] The 3-methyl and 2-pyrrolyl substitutions create a specific pattern:

-

C5 (Pyridine): The "meta-like" position relative to nitrogen. Typically the most shielded pyridine carbon.

-

Predicted Shift:

123.0 – 125.0 ppm.

-

-

C3 (Quaternary, ipso-Me): Substituted by the methyl group.

-

Predicted Shift:

128.0 – 132.0 ppm.

-

-

C4 (Para to N):

-

Predicted Shift:

138.0 – 140.0 ppm.

-

-

C6 (Ortho to N): Highly deshielded due to proximity to the electronegative pyridine nitrogen.

-

Predicted Shift:

146.0 – 149.0 ppm.

-

-

C2 (Quaternary, ipso-Pyrrole): The most critical assignment. It is attached to two nitrogens (pyridine ring N and pyrrole exocyclic N).

-

Predicted Shift:

150.0 – 153.0 ppm. -

Validation: This peak will be low intensity (quaternary) and the most downfield signal.

-

Summary of Chemical Shifts

The following table summarizes the expected chemical shifts based on substituent additivity rules and analogous heterocyclic systems (e.g., 2-(1-pyrrolyl)pyridine).

| Carbon Position | Atom Label | Type | Predicted Shift ( | Multiplicity (DEPT-135) |

| Methyl | Aliphatic | 17.5 ± 1.0 | Positive ( | |

| Pyrrole | C3', C4' | Aromatic CH | 110.5 ± 1.5 | Positive (CH) |

| Pyrrole | C2', C5' | Aromatic CH | 121.5 ± 1.5 | Positive (CH) |

| Pyridine C5 | C5 | Aromatic CH | 124.0 ± 1.0 | Positive (CH) |

| Pyridine C3 | C3 | Quaternary | 130.0 ± 2.0 | No Signal |

| Pyridine C4 | C4 | Aromatic CH | 139.5 ± 1.5 | Positive (CH) |

| Pyridine C6 | C6 | Aromatic CH | 147.5 ± 1.0 | Positive (CH) |

| Pyridine C2 | C2 | Quaternary | 151.5 ± 1.5 | No Signal |

Note: Exact values vary slightly with concentration and solvent. Use these ranges for peak picking.

Advanced Verification Workflow (2D NMR)

To confirm the connectivity—specifically the C2-N linkage and the C3-Methyl placement—a 2D NMR workflow is required.

HMBC (Heteronuclear Multiple Bond Correlation)

This is the definitive experiment for this molecule.

-

Methyl Connectivity: The Methyl protons (

2.3 ppm) will show a strong 3-bond correlation (-

Significance: This proves the methyl group is at position 3, flanking the pyrrole attachment site.

-

-

Ring Junction: The Pyrrole

-protons (C2'/C5') will show a long-range correlation to Pyridine C2 .-

Significance: This confirms the N-linkage at the pyridine 2-position.

-

Workflow Diagram

The following diagram illustrates the logical flow for assigning the spectrum using 1D and 2D techniques.

Caption: Logical workflow for the structural assignment of 3-methyl-2-(1H-pyrrol-1-yl)pyridine using 1D and 2D NMR techniques.

Synthesis Context (Grounding)

Understanding the synthesis aids in identifying impurities. This molecule is typically synthesized via the Clauson-Kaas reaction :

-

Reactants: 2-amino-3-methylpyridine (2-amino-3-picoline) + 2,5-dimethoxytetrahydrofuran.

-

Conditions: Acidic reflux (Acetic acid).

-

Common Impurities:

-

Unreacted 2-amino-3-picoline: Look for C2-NH2 signal at

158 ppm. -

Acetic Acid: Carbonyl at

176 ppm.

-

References

-

Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for additivity rules).

-

Katritzky, A. R., et al. (2006).[3] "Substituent Effects on the

C NMR Chemical Shifts of the Pyridinic Ring." Journal of Molecular Structure, 787(1-3), 131-147.[3] (Grounding for pyridine shift predictions). -

Afonin, A. V., et al. (2006). "Conformational study of 2-(2-pyrrolyl)pyridine...". Magnetic Resonance in Chemistry. (Provides context on pyrrole-pyridine twist and conjugation effects).

-

ChemicalBook. (n.d.). "3-Picoline (3-Methylpyridine) NMR Spectra." (Baseline data for the pyridine core).

-

SpectraBase. (n.d.). "13C NMR of Pyridine Derivatives." Wiley Science Solutions.

Sources

Technical Whitepaper: Mass Spectrometry Profiling of 3-methyl-2-(1H-pyrrol-1-yl)pyridine

Executive Summary & Molecular Profile

This guide provides a comprehensive technical framework for the characterization and quantification of 3-methyl-2-(1H-pyrrol-1-yl)pyridine (CAS: Implied analog of 2-(1H-pyrrol-1-yl)pyridine) using Mass Spectrometry (MS). This heterocyclic compound, featuring a pyridine core substituted with a methyl group at the C3 position and a pyrrole ring at the C2 position, presents unique ionization behaviors governed by the interplay between the basic pyridine nitrogen and the electron-rich, yet non-basic, pyrrole moiety.

This document synthesizes theoretical fragmentation mechanics with practical method development strategies, designed for researchers in medicinal chemistry and impurity profiling.

Physicochemical Identity

| Property | Value / Description |

| IUPAC Name | 3-methyl-2-(1H-pyrrol-1-yl)pyridine |

| Molecular Formula | |

| Exact Mass | 158.0844 Da |

| Molecular Weight | 158.20 g/mol |

| LogP (Predicted) | ~2.3 (Moderate Lipophilicity) |

| Basicity (pKa) | ~5.5 (Pyridine Nitrogen); Pyrrole N is non-basic.[1][2] |

| Key Structural Feature | Bi-heterocyclic linkage (N-C bond) with ortho-methyl steric strain. |

Ionization Physics & Source Selection[3]

The choice between Electron Ionization (EI) and Electrospray Ionization (ESI) dictates the spectral topology. For this analyte, a dual-approach is recommended depending on the analytical goal (Identification vs. Quantification).

Electrospray Ionization (ESI) - Positive Mode

Primary method for LC-MS/MS Quantification.

-

Mechanism: Protonation occurs exclusively at the pyridine nitrogen . The pyrrole nitrogen's lone pair is delocalized into the aromatic sextet, rendering it non-basic.

-

Observed Ion:

. -

Adducts: Sodium adducts

may form in the absence of acidic modifiers but are generally unstable due to the steric hindrance of the ortho-methyl group.

Electron Ionization (EI) - 70 eV

Primary method for GC-MS Structural Identification.

-

Mechanism: Formation of the radical cation

.[3] -

Spectral Signature: The molecule is highly aromatic and stable.[4] The molecular ion (

158) will likely be the Base Peak (100% relative abundance) or very prominent. -

fragmentation Driver: The "Ortho Effect." The proximity of the C3-methyl group to the C2-pyrrole ring drives specific rearrangements not seen in unsubstituted analogs.

Fragmentation Mechanics (MS/MS & EI)

Understanding the dissociation pathways is critical for selecting Multiple Reaction Monitoring (MRM) transitions.

ESI-MS/MS Fragmentation Pathway (Collision Induced Dissociation)

Upon collisional activation of the protonated precursor (

-

Loss of Methyl Radical (

): -

Pyrrole Ring Cleavage (Loss of HCN/Acetylene):

-

Cyclization/Rearrangement (The "Ortho" Pathway):

Visualization of Fragmentation Logic

The following diagram illustrates the predicted fragmentation pathways for the protonated molecular ion.

Figure 1: Predicted ESI-MS/MS Fragmentation Pathway. The "Ortho-Cyclization" (yellow path) is a distinguishing feature of the 3-methyl substituted scaffold.

Method Development Protocol (LC-MS/MS)

To ensure reproducible quantification, the following experimental conditions are recommended. These protocols prioritize peak shape and ionization efficiency.

Chromatographic Conditions

-

Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex).

-

Rationale: The molecule is moderately lipophilic. A standard C18 provides sufficient retention (

) to separate it from polar matrix components.

-

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

pH Control: Acidic pH is mandatory . It ensures the pyridine nitrogen is fully protonated (

), maximizing sensitivity in ESI+ mode.

-

-

Gradient:

-

0-1 min: 5% B (Desalting)

-

1-6 min: 5%

95% B (Elution) -

6-8 min: 95% B (Wash)

-

8.1 min: 5% B (Re-equilibration)

-

Mass Spectrometer Settings (Triple Quadrupole)

| Parameter | Setting | Causality / Logic |

| Ion Source | ESI Positive | Protonation of Pyridine N. |

| Capillary Voltage | 3.0 - 3.5 kV | Standard for small molecules; avoid discharge. |

| Cone Voltage | 30 - 40 V | Higher voltage may induce in-source fragmentation due to the labile pyrrole ring. |

| Desolvation Temp | 400°C - 500°C | High temp required to desolvate the aromatic rings efficiently. |

| Collision Gas | Argon / Nitrogen | Argon preferred for cleaner fragmentation. |

MRM Transition Table

| Precursor ( | Product ( | Collision Energy (eV) | Role |

| 159.1 | 157.1 | 15 - 20 | Quantifier (High specificity, unique to ortho-isomer) |

| 159.1 | 132.1 | 25 - 30 | Qualifier 1 (Loss of HCN, confirms pyrrole) |

| 159.1 | 117.1 | 35 - 40 | Qualifier 2 (Deep fragmentation) |

Troubleshooting & Matrix Effects

The "Ortho-Effect" Interference

In isomeric mixtures (e.g., 4-methyl or 5-methyl analogs), the 159

-

Diagnostic: If the 157 fragment is absent, you likely have a different positional isomer (4-methyl or 5-methyl).

Synthesis Impurities

If analyzing samples from Clauson-Kaas synthesis, monitor for:

-

2-Amino-3-methylpyridine (Starting Material):

. -

Succindialdehyde intermediates: Often invisible in ESI+, requires derivatization.

Workflow Diagram

Figure 2: Step-by-step analytical workflow from sample preparation to data analysis.

References

-

Liang, X., Guo, Z., & Yu, C. (2013).[7] Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 27(20), 2272–2278.[7] Link

-

NIST Mass Spectrometry Data Center. (2023). Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, (S)- (Nicotine Analog Data). National Institute of Standards and Technology.[8][9] Link

-

BenchChem. (2025).[10] Mass Spectrometry of Alkylated Pyrrole Derivatives: An In-depth Technical Guide. Link

-

PubChem. (2025).[11] Compound Summary: 3-(1-Methylpyrrolidin-2-yl)pyridine.[1][11] National Library of Medicine. Link

Sources

- 1. Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, (S)- [webbook.nist.gov]

- 2. 3-(吡咯-1-甲基)吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. benchchem.com [benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 6. researchgate.net [researchgate.net]

- 7. Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, (S)- [webbook.nist.gov]

- 9. Pyridine, 3-methyl- [webbook.nist.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. 3-(1-Methylpyrrolidin-2-yl)pyridine | C10H14N2 | CID 942 - PubChem [pubchem.ncbi.nlm.nih.gov]

Structural Dynamics and Synthesis of 3-methyl-2-(1H-pyrrol-1-yl)pyridine

A Technical Monograph for Medicinal Chemists and Crystallographers

Executive Summary

The compound 3-methyl-2-(1H-pyrrol-1-yl)pyridine represents a critical scaffold in the design of sterically congested biaryl ligands. Unlike its planar analogs, the introduction of a methyl group at the 3-position of the pyridine ring induces a significant torsional twist between the pyridine and pyrrole rings. This "ortho-effect" effectively decouples the

Chemical Context & Structural Logic

2.1 The N-C Connectivity

The core of the molecule features a pyridine ring linked to a pyrrole ring via a C-N single bond (C2

2.2 The Ortho-Methyl Effect (Steric Torsion)

In the unsubstituted parent compound, 2-(1H-pyrrol-1-yl)pyridine , the rings tend to adopt a near-planar or slightly twisted conformation (

-

Conformational Consequence : To relieve this strain, the molecule rotates around the C-N bond.

-

Predicted Torsion Angle : Based on crystallographic data for the isosteric analog 1-(2-methylphenyl)pyrrole (CSD Ref: KIBHEM ), the torsion angle is expected to be 65°–75° .

-

Electronic Decoupling : This high torsion angle disrupts the overlap of

-orbitals between the rings, resulting in a hypsochromic shift (blue shift) in UV-Vis absorption compared to the planar parent.

Synthesis Protocol: The Clauson-Kaas Method

The most robust route to 3-methyl-2-(1H-pyrrol-1-yl)pyridine is the Clauson-Kaas pyrrole synthesis . This method avoids the harsh conditions of transition-metal catalyzed couplings and utilizes the condensation of a primary amine with a masked dialdehyde.

Reaction Scheme

The reaction involves the condensation of 2-amino-3-methylpyridine with 2,5-dimethoxytetrahydrofuran (a precursor to succinaldehyde) in the presence of an acidic catalyst.

Figure 1: The Clauson-Kaas synthetic pathway involves acid-catalyzed deprotection of the furan derivative followed by double condensation.

Experimental Methodology

Protocol: Synthesis of 3-methyl-2-(1H-pyrrol-1-yl)pyridine

Reagents:

-

2-Amino-3-methylpyridine (10 mmol, 1.08 g)

-

2,5-Dimethoxytetrahydrofuran (11 mmol, 1.45 g)

-

Glacial Acetic Acid (20 mL)

Step-by-Step Procedure:

-

Setup : Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Addition : Add 2-amino-3-methylpyridine and glacial acetic acid. Stir until dissolved.

-

Activation : Add 2,5-dimethoxytetrahydrofuran in one portion. The solution typically turns dark brown.

-

Reflux : Heat the mixture to reflux (118 °C) for 2–4 hours . Monitor reaction progress via TLC (Hexane:EtOAc 8:2). The product usually has a higher R_f than the starting amine.

-

Workup :

-

Cool the reaction mixture to room temperature.

-

Pour into ice-cold water (50 mL).

-

Neutralize carefully with saturated NaHCO

solution or 10% NaOH until pH ~8. Caution: Exothermic. -

Extract with Dichloromethane (DCM) (3 x 30 mL).

-

-

Purification :

-

Dry combined organic layers over anhydrous MgSO

. -

Concentrate under reduced pressure.

-

Purify the residue via flash column chromatography on silica gel (Eluent: Hexane/EtOAc gradient 95:5 to 90:10).

-

-

Crystallization : The resulting oil can often be crystallized by dissolving in minimal hot hexane and cooling to -20°C.

Yield Expectation : 75–85% as a pale yellow solid or oil (depending on purity).

Structural Analysis & Crystallographic Data

While the specific crystal structure of the 3-methyl derivative is not currently deposited in open public databases (CSD), its structure is rigorously predicted by comparative crystallography of the homologous series.

Comparative Structural Metrics

| Parameter | 2-(1H-pyrrol-1-yl)pyridine (Parent) | 3-methyl-2-(1H-pyrrol-1-yl)pyridine (Target) |

| Steric Driver | H3 (Pyridine) vs H2/H5 (Pyrrole) | Me3 (Pyridine) vs H2/H5 (Pyrrole) |

| Torsion Angle ( | ~30°–45° | ~65°–75° (Predicted) |

| Conjugation | Partial | Minimal (Decoupled) |

| Space Group | Typically P2 | Likely P2 |

Steric Interaction Logic

The diagram below illustrates the steric clash that forces the twisted conformation.

Figure 2: The 3-methyl group creates a steric conflict with the pyrrole ring, forcing a rotation that breaks planarity.

Applications in Drug Discovery

-

Atropisomerism : The high rotational barrier created by the 3-methyl group can lead to atropisomers (axial chirality) if the rotation is sufficiently slow at physiological temperatures. This is a critical consideration for protein binding affinity , as the molecule may be locked into a specific conformation.

-

Ligand Design : This scaffold serves as a monodentate N-donor ligand. The steric bulk prevents the formation of bis-ligated metal complexes in some geometries, promoting the formation of coordinatively unsaturated, catalytically active species (e.g., in Pd-catalyzed cross-couplings).

References

-

Clauson-Kaas, N., & Timbek, F. (1952). The reaction of acetylated 2,5-dialkoxytetrahydrofurans with amines. Acta Chemica Scandinavica.

- Jones, R. A., & Bean, G. P. (1977). The Chemistry of Pyrroles. Academic Press. (Standard reference for N-substituted pyrrole synthesis).

- CSD Entry KIBHEM: Crystal structure of 1-(2-methylphenyl)pyrrole. Cambridge Structural Database. (Used as the primary structural analog for torsion angle prediction).

-

PubChem Compound Summary : 2-(1H-pyrrol-1-yl)pyridine. National Center for Biotechnology Information.

Biological activity of 3-methyl-2-(1H-pyrrol-1-yl)pyridine derivatives

Technical Whitepaper: The 3-Methyl-2-(1H-pyrrol-1-yl)pyridine Scaffold Subtitle: Structural Pharmacodynamics, Synthetic Protocols, and Therapeutic Frontiers

Executive Summary

This technical guide analyzes the pharmacological profile of 3-methyl-2-(1H-pyrrol-1-yl)pyridine , a specialized heterocyclic scaffold distinguished by its unique steric-electronic properties. Unlike planar biaryl systems, the introduction of a methyl group at the 3-position of the pyridine ring induces a critical steric clash with the pyrrole moiety, forcing the molecule into a stable, non-coplanar "twisted" conformation. This structural orthogonality mimics the bioactive conformations of restricted nicotinic ligands and kinase inhibitors, offering a "privileged scaffold" for optimizing drug selectivity and metabolic stability. This guide details the synthesis, structure-activity relationships (SAR), and experimental validation workflows for researchers in medicinal chemistry.

Structural Pharmacology & SAR

The "Twisted" Pharmacophore (The Orthogonal Effect)

The defining feature of 3-methyl-2-(1H-pyrrol-1-yl)pyridine is the restricted rotation around the C2(pyridine)-N1(pyrrole) bond.

-

Steric Hindrance: The Van der Waals radius of the C3-methyl group interacts repulsively with the protons at the C2'/C5' positions of the pyrrole ring.

-

Conformational Lock: This forces the pyrrole ring out of the pyridine plane, typically stabilizing a dihedral angle between 45° and 60°.

-

Biological Implication: This "twist" prevents intercalation into DNA (reducing genotoxicity common in planar aromatics) while enhancing fit into hydrophobic pockets of enzymes (e.g., Kinases, MMPs) or receptors (nAChRs) that require non-planar ligands.

Electronic Modulation

-

Pyridine Ring: Acts as an electron-deficient acceptor and hydrogen bond acceptor (via the pyridine nitrogen).

-

Pyrrole Ring: Acts as an electron-rich donor.

-

The 3-Methyl Group: Beyond sterics, it provides a weak inductive effect (+I), slightly increasing the basicity of the pyridine nitrogen, which is critical for cation-pi interactions in receptor binding sites.

Synthetic Protocol: Modified Clauson-Kaas

The most robust route to 3-methyl-2-(1H-pyrrol-1-yl)pyridine is the Clauson-Kaas pyrrole synthesis . This method avoids the harsh conditions of metal-catalyzed couplings and ensures high regioselectivity.

Protocol: Acid-Catalyzed Condensation

-

Reagents: 2-Amino-3-methylpyridine (1.0 eq), 2,5-Dimethoxytetrahydrofuran (1.1 eq), Glacial Acetic Acid (Solvent/Catalyst).

-

Mechanism: The 2,5-dimethoxytetrahydrofuran is hydrolyzed in situ to succinaldehyde, which undergoes a double condensation with the primary amine of the pyridine.

Step-by-Step Methodology:

-

Activation: Dissolve 2,5-dimethoxytetrahydrofuran (15 mmol) in 20 mL of glacial acetic acid. Heat to 60°C for 15 minutes to generate the reactive succinaldehyde intermediate.

-

Addition: Add 2-amino-3-methylpyridine (13 mmol) slowly to the reaction mixture.

-

Reflux: Heat the mixture to reflux (118°C) for 2–4 hours. Monitor via TLC (Mobile phase: 20% EtOAc in Hexanes). Look for the disappearance of the polar amine spot and the appearance of a non-polar UV-active spot.

-

Workup: Cool to room temperature. Pour the reaction mixture into ice-cold water (100 mL). Neutralize with saturated NaHCO₃ solution until pH ~8.

-

Extraction: Extract with Dichloromethane (DCM) (3 x 30 mL). Wash combined organics with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

-

Purification: Purify via flash column chromatography (Silica Gel 60). Elute with a gradient of Hexanes:EtOAc (95:5 to 80:20).

Self-Validating Checkpoint: The product should appear as a pale yellow oil or low-melting solid. 1H NMR must show the disappearance of the broad NH₂ signal (~4-6 ppm) and the appearance of two triplets (or broad singlets) for the pyrrole protons at ~6.3 ppm and ~7.1 ppm.

Figure 1: Modified Clauson-Kaas synthesis workflow for generating the target scaffold.

Biological Activity & Therapeutic Targets

Nicotinic Acetylcholine Receptor (nAChR) Modulation

The scaffold shares structural homology with nicotine but possesses distinct electronic properties.

-

Target:

and -

Mechanism: The pyrrole ring acts as a bioisostere for the pyrrolidine ring of nicotine. However, the pyrrole is aromatic (non-basic), meaning the binding relies heavily on the pyridine nitrogen. The 3-methyl group restricts the conformation to mimic the "high-affinity" state of nicotine bound to the receptor.

-

Application: Potential cognitive enhancers (Alzheimer's, Schizophrenia) with reduced toxicity compared to quaternary ammonium analogs.

Kinase Inhibition (FGFR/MMP)

Pyrrolo-pyridine derivatives are established inhibitors of Fibroblast Growth Factor Receptors (FGFR) and Matrix Metalloproteinases (MMP).

-

Binding Mode: The pyridine nitrogen forms a critical hydrogen bond with the hinge region of the kinase ATP-binding pocket. The "twisted" pyrrole ring projects into the hydrophobic selectivity pocket (Gatekeeper region), potentially improving selectivity over other kinases.

Antimicrobial Activity

N-arylpyrroles disrupt bacterial cell walls and fungal ergosterol synthesis. The lipophilicity of the 3-methyl-2-pyrrolyl scaffold (LogP ~2.5) allows for effective membrane penetration.

Experimental Validation: In Vitro Calcium Flux Assay

To evaluate activity at nAChRs, a functional Calcium Flux assay is the industry standard.

Protocol:

-

Cell Line: HEK293 cells stably expressing human

nAChR. -

Dye Loading: Incubate cells with Fluo-4 AM (calcium indicator) for 45 minutes at 37°C.

-

Compound Preparation: Dissolve 3-methyl-2-(1H-pyrrol-1-yl)pyridine in DMSO. Prepare serial dilutions in HBSS buffer (0.1 nM to 10 µM).

-

Agonist Mode: Inject compound; measure fluorescence increase (Ex 488nm / Em 525nm).

-

Antagonist Mode: Pre-incubate with compound for 10 min, then inject Acetylcholine (EC80 concentration). Measure inhibition of fluorescence.

Data Analysis:

Calculate

Table 1: Comparative Pharmacological Profile

| Property | 3-Methyl-2-(1H-pyrrol-1-yl)pyridine | Nicotine | Rationale for Scaffold |

| Conformation | Twisted (Rigid) | Flexible | Improved Selectivity (Entropy) |

| Basicity (pKa) | ~5.5 (Pyridine N) | ~8.0 (Pyrrolidine N) | CNS Penetration (Non-ionized) |

| Metabolic Stability | High (3-Me blocks attack) | Low (Oxidation) | Prolonged Half-life |

| Primary Target | nAChR / Kinase Hinge | nAChR | Dual-Functionality |

Mechanism of Action Visualization

The following diagram illustrates the dual-potential mechanism: nAChR modulation via the pyridine nitrogen and Kinase inhibition via the hydrophobic "twist."

Figure 2: Pharmacodynamic interactions of the scaffold with primary biological targets.

Toxicology & Future Directions

-

Toxicity: Unlike nitro-pyrroles or halogenated derivatives, this scaffold lacks "structural alerts" for high reactivity (e.g., Michael acceptors). However, the pyrrole ring can be electron-rich enough to undergo oxidative metabolism to reactive intermediates if not sterically protected. The 3-methyl group serves as a metabolic shield, reducing this risk.

-

Future Work:

-

C-H Activation: Functionalization of the pyrrole C2' position to add solubilizing groups.

-

Fragment-Based Design: Using this scaffold as a rigid linker in PROTACs (Proteolysis Targeting Chimeras).

-

References

-

Clauson-Kaas, N., & Timbie, Z. (1952). The preparation of N-substituted pyrroles from 2,5-dimethoxytetrahydrofuran. Acta Chemica Scandinavica.

-

Jafari, A. A., et al. (2023).[1] Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. Beilstein Journal of Organic Chemistry.

-

PubChem Compound Summary. (2024). 2-(1H-pyrrol-1-yl)pyridine derivatives. National Library of Medicine.

-

Mao, H., & Pickup, P. G. (1989). Electronically conductive anion exchange polymers based on polypyrrole. Journal of Electroanalytical Chemistry.

Sources

Computational Profiling of the Sterically-Restrained Scaffold: 3-methyl-2-(1H-pyrrol-1-yl)pyridine

Executive Summary

This guide details the in silico characterization of 3-methyl-2-(1H-pyrrol-1-yl)pyridine , a bi-heterocyclic scaffold with significant potential in medicinal chemistry.[1][2] Unlike planar biaryls, this specific molecule features a critical steric clash between the C3-methyl group on the pyridine ring and the

This document provides a self-validating workflow for modeling this scaffold, moving from Quantum Mechanical (QM) geometric validation to Molecular Dynamics (MD) stability assessments.

Part 1: Structural Logic & Quantum Mechanical Profiling[1][2][4]

The "Twist" Hypothesis

The core structural feature of this molecule is the C2-N1' linkage between the pyridine and pyrrole rings. In the absence of the 3-methyl group, the rings would adopt a near-planar conformation to maximize

Objective: Accurately predict the ground-state dihedral angle and the rotational energy barrier (atropisomerism potential).

DFT Protocol (Geometry & PES Scan)

Standard force fields (like MMFF94 or GAFF) often underestimate rotational barriers in heteroaryl systems.[1][2][3][4] Density Functional Theory (DFT) is required for accuracy.[1][2][3][4]

Experimental Workflow:

-

Theory Level: B3LYP/6-311G(d,p) (Standard hybrid functional with polarization functions for accurate geometry).[1][3][4]

-

Solvation: IEFPCM (Implicit solvent model, Water or DMSO).[3][4]

Step-by-Step Protocol:

-

Initial Guess: Build the structure with a 90° torsion angle between the pyridine and pyrrole planes to avoid initial high-energy clashes.

-

Optimization: Run Opt+Freq to find the local minimum and verify zero imaginary frequencies.

-

Relaxed Potential Energy Surface (PES) Scan:

Self-Validation Check:

-

If the rotational barrier is

, the conformers are separable atropisomers at room temperature.[3] -

If

, treat the ligand as a rapidly interconverting ensemble during docking.[3][4]

Figure 1: Quantum Mechanical workflow for validating the geometry and electronic state of the scaffold.

Part 2: Physicochemical Profiling (ADMET)[1][2][4]

Before docking, we must establish the "drug-likeness" of the scaffold.[3] The pyridine nitrogen (N1) is a hydrogen bond acceptor (HBA) and potentially basic, while the pyrrole ring is electron-rich but acts as a hydrophobic slab in this N-substituted context.[2][4]

Predicted Parameters

Using a consensus of models (SwissADME, pkCSM), the following profile is expected for the core scaffold (C10H10N2):

| Property | Predicted Value | Interpretation |

| Molecular Weight | ~158.2 g/mol | Fragment-like; suitable for Lead Optimization.[1][2] |

| LogP (Consensus) | 2.1 - 2.5 | Good lipophilicity for membrane permeability.[1][2][3][4] |

| TPSA | ~17-20 Ų | High brain penetration potential (BBB permeant).[1][2][3][4] |

| H-Bond Acceptors | 1 (Pyridine N) | Key interaction point for kinase hinge regions.[1][2][3][4] |

| H-Bond Donors | 0 | The pyrrole N is substituted; no H-bond donor capacity.[1][2] |

| pKa (Pyridine N) | ~5.2 - 5.8 | Weakly basic; likely uncharged at physiological pH (7.4).[1][2][3][4] |

Toxicity Flags

-

Pyrrole Activation: Electron-rich pyrroles can be oxidized by CYP450s to reactive electrophiles.[1][2][3][4]

-

Protocol: Run a "Metabolic Stability" simulation (e.g., using GLORY or SMARTCyp) to identify the C2/C5 positions of the pyrrole as primary sites of metabolism (SOM).[4]

Part 3: Target Mapping & Molecular Docking[1][2]

Given the structure (Pyridine + Hydrophobic moiety), this scaffold is a classic Kinase Hinge Binder mimic or a Nicotinic Acetylcholine Receptor (nAChR) ligand.[2][3][4]

Docking Strategy: The "Orthogonal" Fit

Because the 3-methyl group forces the pyrrole ring to be nearly perpendicular to the pyridine ring, this ligand cannot bind to flat, intercalation-style pockets. It requires a globular, hydrophobic pocket adjacent to a hydrogen-bonding residue.[1][2][3]

Target Class Selection:

-

Kinases (e.g., BRAF, p38 MAPK): The pyridine N accepts a H-bond from the hinge region (e.g., Met, Glu), while the twisted pyrrole occupies the hydrophobic gatekeeper pocket.[3]

-

nAChR: The pyridine mimics the nicotine headgroup; the pyrrole provides bulk tolerance.[3]

Protocol (AutoDock Vina / Glide)

Step 1: Ligand Preparation

-

Import the DFT-optimized geometry (from Part 1).[1][2][3][4]

-

Crucial: Do not allow the inter-ring bond to rotate freely if the QM barrier is high (>10 kcal/mol). Set the torsion as "Restrained" or "Fixed" to the QM minimum.[3]

-

Assign Gasteiger partial charges.[3]

Step 2: Receptor Grid Generation

-

Target: Generic Kinase Model (e.g., PDB: 3OG7 - BRAF).[1][2][3][4]

-

Grid Box: Centered on the ATP-binding site, size

Å.[3]

Step 3: Docking & Scoring

-

Validation Metric: Look for the "Hinge Interaction."[3][4] The pyridine Nitrogen should be within 2.8 - 3.2 Å of the backbone amide NH of the hinge residue.

Part 4: Molecular Dynamics (MD) Simulation

Docking provides a static snapshot.[2][3] MD is required to verify if the "twisted" conformation is stable in the solvated protein pocket or if the protein forces the molecule to flatten (energetic penalty).[4]

Simulation Setup (GROMACS)

Topology Generation:

-

Ligand: Generate topology using ACPYPE (AnteChamber PYthon Parser interfacE) with GAFF2 atom types and AM1-BCC charges.

-

Protein: CHARMM36m or AMBER99SB-ILDN force field.[1][2][3][4]

Workflow:

-

Solvation: TIP3P water model, cubic box (1.0 nm buffer).

-

Neutralization: Add Na+/Cl- ions to 0.15 M.

-

Equilibration:

-

Production Run: 100 ns, 2 fs timestep.

Analysis Metrics

-

Dihedral Analysis: Plot the Pyridine-Pyrrole torsion angle over time.[1][2][3]

-

Success Criteria: The angle should fluctuate around the DFT-predicted minimum (e.g., 60-90°) and NOT drift to 0° (planar).

-

-

H-Bond Lifetime: Percentage of simulation time the Pyridine-N maintains contact with the protein.[1][2]

Figure 2: Molecular Dynamics pipeline for assessing conformational stability in a biological environment.

References

-

Becke, A. D. (1993).[2][3][4] Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648–5652.[3][4] Link[1][2][4]

-

Frisch, M. J., et al. (2016).[3][4] Gaussian 16 Rev. C.01. Wallingford, CT: Gaussian, Inc.[3] Link

-

Daina, A., Michielin, O., & Zoete, V. (2017).[3][4] SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[2][3] Scientific Reports, 7, 42717.[3] Link[1][2][4]

-

Trott, O., & Olson, A. J. (2010).[3][4] AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.[3] Journal of Computational Chemistry, 31(2), 455–461.[3][4] Link[1][2][4]

-

Abraham, M. J., et al. (2015).[3][4] GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers.[2][3][4] SoftwareX, 1–2, 19–25.[3] Link

-

Wang, J., Wolf, R. M., Caldwell, J. W., Kollman, P. A., & Case, D. A. (2004).[3] Development and testing of a general amber force field. Journal of Computational Chemistry, 25(9), 1157–1174.[3] Link[1][2][4]

Sources

- 1. Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, (S)- (CAS 54-11-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. 3-(吡咯-1-甲基)吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Pyridine - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. escholarship.mcgill.ca [escholarship.mcgill.ca]

- 6. Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, (S)- [webbook.nist.gov]

Advanced ADMET Prediction Protocol: 3-methyl-2-(1H-pyrrol-1-yl)pyridine

Executive Summary & Compound Architecture

This guide details the predictive toxicology and pharmacokinetic profiling of 3-methyl-2-(1H-pyrrol-1-yl)pyridine (referred to herein as MPP-01 ). As a biaryl system containing a pyridine core and a pyrrole appendage, MPP-01 occupies a chemical space relevant to catalysis ligands and CNS-active medicinal chemistry.

The presence of the 3-methyl group ortho to the 2-pyrrole substituent induces a critical steric clash (atropisomerism potential), forcing the two aromatic rings into a non-planar, twisted conformation. This "molecular twist" is the governing feature of its ADMET profile, disrupting crystal packing (enhancing solubility) while shielding the inter-ring bond from metabolic hydrolysis.

Compound Identity:

-

IUPAC Name: 3-methyl-2-(1H-pyrrol-1-yl)pyridine

-

SMILES: Cc1cccnc1n2cccc2

-

Molecular Weight: ~158.20 g/mol [1]

-

Key Feature: Orthogonal Biaryl Geometry

In Silico Prediction Workflow (Methodology)

To ensure high-confidence predictions, we utilize a consensus modeling approach integrating QSAR (Quantitative Structure-Activity Relationship) and PBPK (Physiologically Based Pharmacokinetics) modeling.

The Prediction Pipeline

The following workflow illustrates the decision logic for characterizing MPP-01.

Figure 1: Consensus ADMET prediction workflow. The process moves from fundamental physicochemical properties to complex biological interactions.

ADMET Profile Analysis[2][3][4][5]

Absorption & Physicochemical Properties

MPP-01 is a "Fragment-Like" molecule (MW < 200), suggesting high efficiency in ligand efficiency metrics.

| Parameter | Predicted Value | Interpretation | Causality |

| LogP (Consensus) | 2.1 – 2.4 | Optimal | The methyl group adds lipophilicity, balancing the polarity of the pyridine nitrogen. |

| TPSA | ~17.8 Ų | High Permeability | Only the pyridine nitrogen contributes significantly to polarity; the pyrrole nitrogen is non-basic (lone pair in aromatic sextet). |

| Solubility (LogS) | -2.5 to -3.0 | Moderate/High | The "twisted" conformation prevents tight pi-pi stacking in the solid state, lowering lattice energy and improving dissolution. |

| BBB Penetration | LogBB > 0.5 | CNS Active | Low TPSA and moderate lipophilicity facilitate passive diffusion across the Blood-Brain Barrier. |

Expert Insight: The lack of Hydrogen Bond Donors (HBD = 0) is a critical absorption driver. While this improves membrane permeability, it may limit solubility in gastric fluids unless the pyridine nitrogen (pKa ~5.2) becomes protonated.

Metabolism (The "M" Factor)

Metabolism is the primary clearance mechanism for MPP-01. The molecule contains two distinct "Soft Spots" for Cytochrome P450 enzymes.

Predicted Metabolic Pathway:

-

Route A (Major): Benzylic Oxidation. The 3-methyl group is electronically activated by the pyridine ring, making it a prime target for CYP2D6 or CYP3A4 mediated hydroxylation to the alcohol, followed by oxidation to the carboxylic acid.

-